
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O6S2 and its molecular weight is 559.66. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Biological Interactions
Compounds similar to "4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" have been studied for their enzyme inhibitory activities. For instance, aromatic sulfonamides have been evaluated as inhibitors of carbonic anhydrase (CA) isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values and exhibiting selectivity towards different CA isoenzymes (Supuran, Maresca, Gregáň, & Remko, 2013). Such studies are crucial for understanding the therapeutic potential of these compounds in treating diseases where enzyme modulation is beneficial.
Molecular Interactions and Binding Studies
Research on p-hydroxycinnamic acid derivatives, which bear structural resemblance in terms of the sulfamoyl and pyrimidinyl functional groups, has provided insights into their interactions with proteins such as bovine serum albumin (BSA). These studies involve fluorescence and UV–vis spectral analysis to determine the binding constants and investigate the molecular distance and conformational changes upon binding, offering a foundation for understanding how similar compounds might interact with biological macromolecules (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Synthesis and Chemical Characterization
The synthesis and characterization of novel chemical entities with sulfonamide and benzamide functionalities are central to the development of new therapeutic agents. Studies have detailed the synthetic routes to create diverse derivatives, exploring their chemical structures through spectroscopic and analytical techniques. These compounds' interactions with enzymes and potential biological targets have been evaluated, laying the groundwork for future drug discovery efforts (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).
Drug Design and Development
The exploration of sulfamoyl benzamides as novel series of ligands for cannabinoid receptors exemplifies the application of such compounds in drug design. This research aims to improve the metabolic stability while retaining potency and selectivity for the target receptors, demonstrating the compound's potential in treating conditions like pain (Sellitto et al., 2010).
Eigenschaften
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S2/c1-16-13-17(2)27-25(26-16)29-37(32,33)22-11-7-21(8-12-22)28-24(31)20-5-9-23(10-6-20)38(34,35)30-14-18(3)36-19(4)15-30/h5-13,18-19H,14-15H2,1-4H3,(H,28,31)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZCBRQTRBKUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

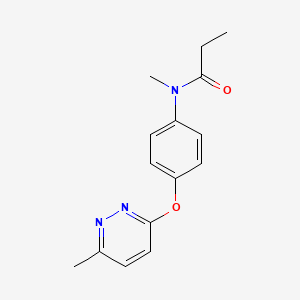
![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B2871194.png)
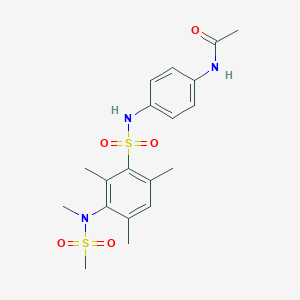
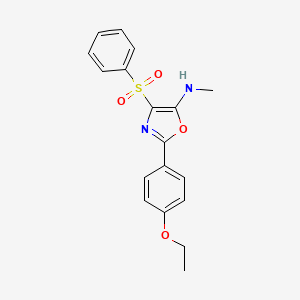
![N-(2-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide](/img/structure/B2871199.png)
![2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2871203.png)
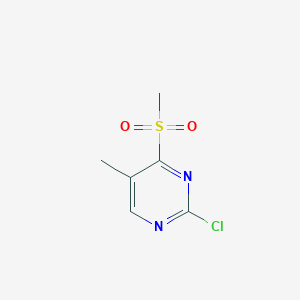
![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine](/img/structure/B2871206.png)
![4-[4-(Benzyloxy)piperidine-1-carbonyl]-5-chloro-2-(methylsulfanyl)pyrimidine](/img/structure/B2871207.png)
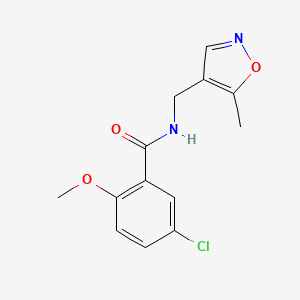
![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)
![1-[(E)-(hydroxyimino)methyl]naphthalen-2-ol](/img/structure/B2871211.png)
![6-(6-fluoro-2-pyridinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2871213.png)